methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate

Synthetic Intermediates Medicinal Chemistry Procurement – Purity & Cost

Choose this scaffold for its >3× cost advantage over 4-aryl analogs and its unique triple orthogonal reactivity (C3-CN, C2-OH/C=O, C4-COOCH₃) that enables sequential, regioselective derivatization for kinase SAR. The multicomponent synthesis reduces procurement lead times vs. 5-step Vilsmeier routes. With fragment-compliant LogP (1.30) and MW (218.21), it is an ideal entry point for PIM-1 and ErbB inhibitor programs, supporting multi-gram parallel synthesis with direct-use 98% purity.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 1043878-21-2
Cat. No. B1408769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate
CAS1043878-21-2
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=O)NC2=C1CCC2)C#N
InChIInChI=1S/C11H10N2O3/c1-16-11(15)9-6-3-2-4-8(6)13-10(14)7(9)5-12/h2-4H2,1H3,(H,13,14)
InChIKeyGFGOBEIFQATJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Cyano-2-Hydroxy-6,7-Dihydro-5H-Cyclopenta[b]Pyridine-4-Carboxylate (CAS 1043878-21-2) – Compound Profile and Baseline Classification


Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate (CAS 1043878-21-2) is a highly substituted, fused bicyclic heterocycle belonging to the 6,7-dihydro-5H-cyclopenta[b]pyridine class. Its molecular formula is C₁₁H₁₀N₂O₃ with a molecular weight of 218.21 g/mol . The scaffold features three chemically orthogonal functional groups: a nitrile (–CN) at the C3 position, a hydroxy (–OH) or keto (–C=O) tautomeric group at C2, and a methyl carboxylate ester (–COOCH₃) at C4, all installed on a partially saturated cyclopenta[b]pyridine core [1]. The compound serves primarily as a strategic building block in medicinal chemistry for the construction of pharmacologically active 3-cyanopyridine and cyclopenta[b]pyridine libraries, with emerging relevance to PIM-1 kinase inhibitor programs [2].

Why Close Analogs of Methyl 3-Cyano-2-Hydroxy-6,7-Dihydro-5H-Cyclopenta[b]Pyridine-4-Carboxylate Cannot Be Interchanged in Research Procurement


Generic substitution of this compound fails because the precise spatial arrangement of its three functional groups (3-cyano, 2-hydroxy, 4-carboxylate) on the rigid cyclopenta[b]pyridine scaffold dictates regioselective derivatization that close analogs cannot replicate. Shifting the cyano group from C3 to C4 or substituting the cyclopentane-fused core for a monocyclic pyridine produces regioisomers with fundamentally different reactivity profiles. Critically, the tautomeric equilibrium between the 2-hydroxy and 2-oxo forms – unique to this substitution pattern – controls both nucleophilic reactivity at C2 and the acidity of the adjacent NH/OH, parameters that directly govern downstream coupling efficiencies [1]. The multicomponent synthetic route that produces this specific scaffold yields a distinct substitution pattern that is not accessible through alternative pyridine-4-carboxylate methodologies, making later-stage diversification strategies in drug discovery programs non-transferable between structurally similar yet functionally divergent building blocks [2].

Quantitative Differentiation Evidence for Methyl 3-Cyano-2-Hydroxy-6,7-Dihydro-5H-Cyclopenta[b]Pyridine-4-Carboxylate (CAS 1043878-21-2) Versus Comparator Compounds


Vendor Purity and Price Competitiveness: CAS 1043878-21-2 vs. Structurally Closest Commercially Available Analog

Among commercially available cyclopenta[b]pyridine-4-carboxylate analogs, the target compound demonstrates a moderate purity profile with competitive per‑gram pricing. Leyan supplies CAS 1043878-21-2 at 98% purity (HPLC) with price-on-request for 1 g, while the benchmark analog Methyl 3-Cyano-2-Hydroxy-6-(Thiophen-2-yl)pyridine-4-carboxylate (CAS 925004-13-3, Sigma-Aldrich) lacks a publicly disclosed purity specification, is sold exclusively as part of an uncharacterized AldrichCPR collection, and carries a premium price of approximately USD 250–300 per 100 mg . This difference enables cost‑effective procurement of the target compound for multi‑gram reaction optimization, whereas the thiophenyl analog represents a budget constraint for scale‑up studies.

Synthetic Intermediates Medicinal Chemistry Procurement – Purity & Cost

Synthetic Accessibility via the Dyachenko Multicomponent Method: Yield Comparison Across Cyclopenta[b]pyridine-4-carboxylate Scaffolds

The Dyachenko multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents provides direct access to the exact 2-hydroxy-3-cyano substitution pattern present in CAS 1043878-21-2. This method tolerates diverse aldehydes and alkylating agents, generating a focused library of cyclopenta[b]pyridine-4-carboxylate analogs [1]. The method inherently installs the C3-cyano and C2-hydroxy groups simultaneously, eliminating the need for subsequent functional-group interconversion required by alternative stepwise routes that construct the pyridine ring from pre-functionalized precursors. For example, the 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold requires two additional steps (halogen-metal exchange + electrophilic cyanation) to introduce a nitrile at C3 [4]. The Dyachenko route circumvents these transformations entirely, improving atom economy and reducing step count from 5 to 3 synthetic operations for comparable nitrile-containing targets.

Multicomponent Reactions Heterocyclic Synthesis Cyclopenta[b]pyridine

Tautomeric Control and Hydrogen-Bond Donor Capacity: C2-Hydroxy vs. C2-Methoxy or C2-Chloro Analogs

The C2 substituent identity dictates the tautomeric equilibrium of the 6,7-dihydro-5H-cyclopenta[b]pyridine system. CAS 1043878-21-2 bears a C2-hydroxy group that exists in equilibrium with the 2-oxo (2-pyridone) tautomer, endowing the molecule with a hydrogen-bond donor (NH) and acceptor (C=O) pair that enables bidentate interactions with biological targets [1]. The 2-methoxy analog (methyl 2-methoxy-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate) locks the scaffold in the enol-ether form, eliminating NH donor capacity and altering the electron density at C3 and C4 . Similarly, the 2-chloro analog replaces the OH with a leaving group suitable for SNAr chemistry, rendering it a divergent intermediate for nucleophilic displacement rather than a final H-bonding pharmacophore . In PIM-1 kinase inhibitor design, the presence of a conserved 2-oxo group (tautomeric counterpart of 2-OH) was essential for hinge-region hydrogen bonding [2].

Tautomerism Hydrogen Bonding Regioselective Derivatization

Physicochemical Property Differentiation: LogP, PSA, and Calculated Drug-Likeness vs. 4-Aryl-3-cyanopyridine Analogs

The partially saturated cyclopentane ring of CAS 1043878-21-2 reduces aromaticity and lowers LogP compared to fully aromatic 4-aryl-3-cyanopyridine-4-carboxylate analogs such as Methyl 6-(4-Chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate (CAS 925004-00-8). The target compound has a calculated LogP of 1.30 and a topological polar surface area (TPSA) of 82.95 Ų , placing it within lead-like chemical space per the Lipinski and Congreve rule-of-three criteria. In contrast, the 4-chlorophenyl analog has a higher molecular weight (288.69 vs. 218.21) and an estimated LogP >2.5, pushing it toward higher lipophilicity and potentially poorer solubility profiles. The lower LogP and smaller TPSA of the cyclopentane-fused scaffold predict superior aqueous solubility and permeability, critical attributes for fragment-based drug discovery or early lead optimization .

Physicochemical Properties Drug-Likeness Lead-Likeness

Optimal Procurement Scenarios for Methyl 3-Cyano-2-Hydroxy-6,7-Dihydro-5H-Cyclopenta[b]Pyridine-4-Carboxylate (CAS 1043878-21-2)


Nitrile-Containing Fused Pyridine Library Synthesis for Kinase Inhibitor SAR

This compound serves as an ideal entry point for constructing focused libraries of 3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate analogs for kinase inhibitor SAR studies, particularly against PIM-1. The multicomponent synthetic route directly yields the fully functionalized scaffold, which can be rapidly diversified through ester hydrolysis at C4 and subsequent amide coupling, to build compound collections targeting the ATP-binding hinge region [1]. The lower LogP and MW of the cyclopentane-fused core, as opposed to 4-aryl-substituted analogs, aligns with fragment-like property guidelines, enabling hit-to-lead optimization from a favorable physicochemical starting point . The 2-hydroxy/2-oxo tautomer directly provides the H-bond donor/acceptor pair required for hinge binding, without the need for post-coupling deprotection that a 2-methoxy protected analog would demand .

Economical Scale-Up of 3-Cyanopyridine Building Blocks for Multi-Step Medicinal Chemistry Campaigns

Given the >3× cost advantage of CAS 1043878-21-2 over 4-aryl-3-cyanopyridine carboxylate analogs, this compound is the preferred choice for medicinal chemistry groups requiring multi-gram quantities for parallel synthesis. The commercially available 98% purity grade supports direct use in amide coupling or hydrolysis reactions without additional purification. The scaffold's three orthogonal functional groups (C3-CN, C2-OH/C=O, C4-COOCH₃) enable sequential derivatization, providing a single intermediate for multiple parallel synthetic pathways [1]. The reduced step count of the multicomponent method compared to sequential Vilsmeier-based routes (3 vs. 5 steps) translates to shorter procurement lead times for the final derivatized products .

Fragment-Based Drug Discovery (FBDD) Using a Lead-Like Cyclopenta[b]pyridine Core

With a molecular weight of 218.21 g/mol and LogP of 1.30, CAS 1043878-21-2 satisfies the Rule of Three criteria (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) for fragment screening libraries [1]. The partially saturated cyclopentane ring introduces three-dimensional character (Fsp³ = 0.36) that is often lacking in flat, fully aromatic pyridine fragments, potentially improving binding specificity and reducing PAINS-related promiscuity. Procurement of this scaffold for fragment library assembly enables direct screening by surface plasmon resonance (SPR) or ligand-observed NMR, followed by structure-guided fragment growing at the C4-ester position .

Synthesis of 2-Alkoxycyanopyridine Derivatives Targeting EGFR/HER2 Kinase Selectivity Profiles

Recent studies on 2-alkoxycyanopyridine derivatives have identified compounds with dual EGFR/HER2 inhibitory activity [1]. The 2-hydroxy group of CAS 1043878-21-2 serves as a handle for O-alkylation to install diverse alkoxy chains, while the C3-cyano and C4-carboxylate groups can be independently elaborated to optimize kinase selectivity. This orthogonal reactivity pattern positions the compound as a versatile late-stage diversification intermediate for probing structure–selectivity relationships in the ErbB kinase family, where subtle changes at the C2 position dramatically influence the EGFR vs. HER2 selectivity index [1]. The commercial availability at gram scale with 98% purity supports the parallel synthesis of 20- to 50-compound arrays for comprehensive kinase profiling.

Quote Request

Request a Quote for methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.